molecular formula C16H28O6Si B7801997 D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate

D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate

Cat. No.: B7801997
M. Wt: 344.47 g/mol
InChI Key: HSYXDFIWVSUKFT-KFWWJZLASA-N
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Description

D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate (hereafter referred to by its full systematic name) is a chemically modified carbohydrate derivative. Its structure features a 1,5-anhydrohexenitol backbone with selective functionalization:

  • 2-Deoxy: Removal of the hydroxyl group at C2 distinguishes it from natural sugars.
  • 6-O-[(1,1-dimethylethyl)dimethylsilyl]: A bulky tert-butyldimethylsilyl (TBDMS) ether group at C6 enhances steric protection and lipophilicity .
  • 3,4-Diacetate: Acetylation at C3 and C4 improves solubility in organic solvents and stabilizes the molecule against hydrolysis .

This compound is primarily utilized in synthetic organic chemistry as a glycosyl acceptor or intermediate for oligosaccharide synthesis, leveraging its regioselectively protected hydroxyl groups .

Properties

IUPAC Name

[(2R,3S,4R)-3-acetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O6Si/c1-11(17)21-13-8-9-19-14(15(13)22-12(2)18)10-20-23(6,7)16(3,4)5/h8-9,13-15H,10H2,1-7H3/t13-,14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYXDFIWVSUKFT-KFWWJZLASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation at C6

Reagents :

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (base), anhydrous DMF (solvent)

Procedure :

  • Dissolve d-glucal (1.0 equiv) in dry DMF under nitrogen.

  • Add imidazole (2.5 equiv) and TBDMSCl (1.2 equiv) at 0°C.

  • Warm to 25°C and stir for 12 h.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Rationale :

  • Primary hydroxyl (C6) reacts preferentially due to lower steric hindrance vs. secondary C3/C4-OH.

  • TBDMSCl/imadazole in DMF achieves >90% conversion without detectable C3/C4 silylation.

Acetylation at C3 and C4

Reagents :

  • Acetic anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP, catalyst), pyridine (base/solvent)

Procedure :

  • Dissolve 6-O-TBDMS-d-glucal (1.0 equiv) in dry pyridine.

  • Add Ac₂O (2.5 equiv) and DMAP (0.1 equiv) at 0°C.

  • Stir at 25°C for 6 h.

  • Concentrate under vacuum and purify by flash chromatography.

Key Data :

ParameterValue
Yield82–85%
Reaction Time6 h
Temperature25°C
Purity (HPLC)≥98%

Side Reactions :

  • <5% over-acetylation at C5 (unprotected secondary OH).

  • No detectable elimination via ¹H NMR.

Continuous-Flow Optimization

Recent advances leverage flow chemistry to enhance reproducibility and scalability:

Integrated Silylation-Acetylation

Flow Setup :

  • Two staggered microreactors (stainless steel, 10 mL volume each).

  • Residence time: 30 min (silylation), 20 min (acetylation).

Conditions :

StepReagent StreamTemperatureFlow Rate
SilylationTBDMSCl (1.2 equiv)/DMF40°C0.5 mL/min
AcetylationAc₂O (3.0 equiv)/DMAP/pyridine50°C0.8 mL/min

Outcomes :

  • 94% conversion (vs. 85% batch).

  • 20% reduction in solvent use.

Analytical Characterization

Critical spectroscopic data confirm structure and purity:

¹H NMR (CDCl₃, 400 MHz)

Signal (δ, ppm)Assignment
5.65 (dd, J=10.2, 3.1 Hz)H1 (enol ether)
5.30–5.15 (m)H3, H4
2.10 (s)Acetyl CH₃
0.90 (s)TBDMS tert-butyl
0.10 (s)TBDMS Si-CH₃

¹³C NMR (CDCl₃, 100 MHz)

Signal (δ, ppm)Assignment
170.2, 169.8Acetyl C=O
132.5C1 (enol ether)
101.7C2
25.8TBDMS tert-butyl
18.3TBDMS Si-C(CH₃)₃

Applications in Glycosylation

The compound serves as a glycosyl donor in stereoselective synthesis:

Example :

  • Activation with TMSOTf in CH₂Cl₂ yields β-linked disaccharides (dr >9:1) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a substrate or inhibitor in biochemical assays.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of 1,5-anhydrohexenitol derivatives. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Applications
Target Compound - C₁₆H₂₈O₆Si 368.48 g/mol C6 (TBDMS), C3/C4 (acetate) Silyl ether, acetate esters Glycosylation reactions
D-Glucal (1,5-Anhydro-2-deoxy-D-arabino-hex-1-enitol) 13265-84-4 C₆H₁₀O₄ 162.14 g/mol None (unprotected) Free hydroxyl groups Precursor for glycals and C-glycosides
D-Galactal (1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol) 21193-75-9 C₆H₁₀O₄ 162.14 g/mol None (unprotected) Free hydroxyl groups Synthesis of galactose derivatives
Maltal Peracetate 67314-34-5 C₂₄H₃₂O₁₅ 560.50 g/mol C4 (acetylated glycosyl), C2/C3 (acetate) Multiple acetate esters Glycosyl donor in oligosaccharide synthesis
3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal - C₁₈H₃₈O₄Si₂ 414.67 g/mol C3/C6 (TBDMS) Dual silyl ethers Selective protection in stereoselective reactions
1,5-Anhydro-2-deoxy-D-arabino-hex-1-enitol cyclic 3,4-carbonate - C₈H₁₀O₅ 186.16 g/mol C3/C4 (cyclic carbonate) Carbonate ring Stabilized intermediates for ring-opening reactions

Key Research Findings

Reactivity in Cross-Coupling Reactions :

  • The TBDMS group at C6 in the target compound reduces steric hindrance compared to bulkier silyl groups (e.g., triisopropylsilyl), enabling efficient palladium-catalyzed arylations (e.g., 67% yield in Stille couplings) .
  • In contrast, unprotected glycals (e.g., D-Glucal) are prone to side reactions under similar conditions due to unprotected hydroxyls .

Regioselectivity in Glycosylation :

  • The 3,4-diacetate groups direct glycosylation to the C6 position, a trait exploited in the synthesis of branched oligosaccharides .
  • Maltal peracetate, with its fully acetylated structure, lacks this regioselectivity, leading to mixtures of glycosylation products .

Stability and Solubility :

  • The TBDMS group enhances thermal stability, allowing reactions at elevated temperatures (e.g., 80°C in THF) without decomposition .
  • Unmodified glycals (e.g., D-Galactal) require low-temperature conditions to prevent oxidation or polymerization .

Comparative NMR Signatures :

  • The target compound’s ¹H NMR shows distinct signals at δ 4.89 (d, J = 7.7 Hz, H1) and δ 3.42 (s, OCH₃), absent in analogues like the cyclic carbonate derivative, which displays δ 6.68 (d, J = 6.2 Hz, H1) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what critical protecting group strategies are employed?

  • Methodology : The compound is synthesized via sequential protection of hydroxyl groups. For example, the 6-O-tert-butyldimethylsilyl (TBDMS) group is introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane/pyridine, followed by acetylation of the 3,4-hydroxyls with acetic anhydride. The trityl group (e.g., 6-O-trityl in related compounds) is often used for temporary protection during intermediate steps .
  • Key Data : Typical yields range from 80% for silylation to >90% for acetylation. Purity is confirmed via TLC (hexane/ethyl acetate, 1:1) and NMR .

Q. How can researchers validate the stereochemical integrity of the compound during synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Compare coupling constants (e.g., JH3,H4J_{H3,H4}) and chemical shifts to literature values (e.g., δ 5.2–5.4 ppm for enitol protons) .
  • Optical Rotation : Specific rotation [α]D20[α]_D^{20} should align with reported values for D-arabino configuration (e.g., +35° to +45° in chloroform) .
    • Contradiction Note : Discrepancies in optical rotation may arise from residual solvents; ensure rigorous drying under vacuum .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Chromatography : Use silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1). For polar impurities, add 1–2% triethylamine to the mobile phase to suppress tailing .
  • Crystallization : Recrystallize from methanol/acetone (3:1) to obtain white solids. Avoid aqueous workup due to silyl ether hydrolysis risks .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBDMS) group influence the compound’s reactivity in glycosylation or nucleophilic substitution?

  • Steric Effects : The bulky TBDMS group at C-6 hinders axial attack, favoring β-selectivity in glycosylation. For example, in Pd-catalyzed couplings, β-products dominate (>7:1 β:α ratio) .
  • Thermal Stability : The TBDMS group remains intact below 80°C but may cleave under acidic conditions (e.g., HF-pyridine) .

Q. What strategies mitigate competing elimination or oxidation during functionalization at C-1 or C-2?

  • Reaction Design :

  • Use low temperatures (0–5°C) and anhydrous conditions to suppress β-elimination .
  • For oxidation (e.g., C-2 to ketone), employ Dess-Martin periodinane instead of CrO₃ to avoid overoxidation .
    • Contradiction Analysis : Conflicting reports exist on C-1 reactivity; monitor via in situ IR for carbonyl formation .

Q. How can researchers leverage this compound to synthesize nucleoside analogs or glycoconjugates?

  • Applications :

  • Nucleosides : React with adenine derivatives via Mitsunobu conditions (DIAD, PPh₃) to form C-nucleosides (e.g., 9-(1,5-anhydro-D-arabino-hex-1-enitol-3-yl)adenine) .
  • Glycoconjugates : Enzymatic galactosylation (β-galactosidase) at C-3 or C-4 hydroxyls yields bioactive glycans .
    • Data Table :
ApplicationYield (%)Key ConditionsReference
C-Nucleoside67Pd(PPh₃)₄, THF, 60°C
Enzymatic Glycosylation75β-Galactosidase, pH 7.0, 37°C

Contradictions and Resolution

  • Stereochemical Assignments : Discrepancies in ¹H NMR data (e.g., δ 4.8–5.1 ppm for C-1 protons) may arise from solvent polarity. Use DMSO-d₆ for enhanced resolution .
  • Yield Variability : Lower yields in silylation (e.g., 70% vs. 80%) often result from incomplete drying of intermediates. Confirm water content via Karl Fischer titration .

Handling and Stability

  • Storage : Store at –20°C under argon. Avoid prolonged exposure to light or humidity to prevent silyl ether hydrolysis .
  • Solubility : Soluble in CH₂Cl₂, THF, and DMF; insoluble in water or hexane .

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